4-(6-Morpholino-3-nitro-2-pyridyl)morpholine

Physicochemical profiling Ligand efficiency Solubility prediction

4-(6-Morpholino-3-nitro-2-pyridyl)morpholine (CAS 61100-30-9), also named 4,4'-(3-nitropyridine-2,6-diyl)dimorpholine, is a 2,6-disubstituted-3-nitropyridine derivative bearing two morpholine rings. This compound belongs to a scaffold class investigated for dual osteoblast activation and osteoclast inhibition, relevant to osteoporosis research.

Molecular Formula C13H18N4O4
Molecular Weight 294.31 g/mol
CAS No. 61100-30-9
Cat. No. B3031652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Morpholino-3-nitro-2-pyridyl)morpholine
CAS61100-30-9
Molecular FormulaC13H18N4O4
Molecular Weight294.31 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=C(C=C2)[N+](=O)[O-])N3CCOCC3
InChIInChI=1S/C13H18N4O4/c18-17(19)11-1-2-12(15-3-7-20-8-4-15)14-13(11)16-5-9-21-10-6-16/h1-2H,3-10H2
InChIKeyFVCHFWZZEKJNOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Morpholino-3-nitro-2-pyridyl)morpholine (CAS 61100-30-9) – Physicochemical Identity and Structural Baseline for Procurement Decisions


4-(6-Morpholino-3-nitro-2-pyridyl)morpholine (CAS 61100-30-9), also named 4,4'-(3-nitropyridine-2,6-diyl)dimorpholine, is a 2,6-disubstituted-3-nitropyridine derivative bearing two morpholine rings [1]. This compound belongs to a scaffold class investigated for dual osteoblast activation and osteoclast inhibition, relevant to osteoporosis research [2]. Its computed physicochemical profile includes a molecular weight of 294.31 g/mol, XLogP3 of 0.8, seven hydrogen-bond acceptors, and zero hydrogen-bond donors, indicating a moderately polar, uncharged structure [1].

Why Close Analogs of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine Cannot Be Interchanged Without Quantitative Verification


The 2,6-dimorpholino-3-nitropyridine scaffold exhibits a distinct molecular topology compared to its closest mono-morpholino or halogenated analogs. A seemingly straightforward substitution of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine with 4-(5-nitropyridin-2-yl)morpholine or 2,6-dichloro-3-nitropyridine alters hydrogen-bond acceptor count, molecular size, and lipophilicity in ways that can affect solubility, target engagement, and off-target profiles [1][2]. The dual morpholine substitution is explicitly covered in the 2,6-substituted-3-nitropyridine patent class for osteoblast/osteoclast modulation, whereas mono-substituted or dichloro analogs lack this documented biological application space [3].

Quantitative Differentiation Evidence for 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine Versus Closest Analogs


Doubled Hydrogen-Bond Acceptor Count Relative to Mono-Morpholino Analog

4-(6-Morpholino-3-nitro-2-pyridyl)morpholine provides seven hydrogen-bond acceptor (HBA) sites compared to five HBA in the mono-morpholino analog 4-(5-nitropyridin-2-yl)morpholine [1][2]. This difference arises from the additional morpholine oxygen and nitrogen atoms and can alter aqueous solubility, crystal packing, and target recognition. The HBD count remains zero for both compounds, while XLogP3 is identical (0.8), indicating that the increased polarity is achieved without changing lipophilicity [1][2].

Physicochemical profiling Ligand efficiency Solubility prediction

Increased Molecular Weight and Rotatable Bond Count for Enhanced Steric Bulk

The target compound possesses a molecular weight of 294.31 g/mol and two rotatable bonds, compared to 209.20 g/mol and one rotatable bond for 4-(5-nitropyridin-2-yl)morpholine [1][2]. The ~85 Da increase and additional morpholine ring introduce greater conformational flexibility and steric occupancy at the 2‑position of the pyridine, which can influence binding pocket complementarity and selectivity profiles [1][2].

Molecular recognition Drug design Structure-activity relationships

Patent-Backed Dual-Functional Phenotype in Osteoporosis Models

The 2,6-substituted-3-nitropyridine class, to which 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine belongs, is claimed in EP 2394993 to simultaneously increase osteoblast activity and inhibit osteoclast differentiation [1]. This dual-functional phenotype is not documented for the mono-morpholino or dichloro analogs, which are primarily used as synthetic intermediates without reported bone-cell activity [2].

Osteoporosis Osteoblast activation Osteoclast inhibition

Synthetic Versatility: Direct Access via 2,6-Dichloro-3-nitropyridine Displacement

4-(6-Morpholino-3-nitro-2-pyridyl)morpholine is prepared by double nucleophilic aromatic substitution of 2,6-dichloro-3-nitropyridine with morpholine . Both chloro leaving groups are replaced, yielding a symmetric dimorpholino product that can serve as a versatile intermediate for further functionalization, e.g., nitro-group reduction to the corresponding amine [1]. In contrast, 4-(5-nitropyridin-2-yl)morpholine retains one unsubstituted pyridine position, limiting further derivatization options [1].

Synthetic intermediate Nucleophilic aromatic substitution Building block

Procurement-Driven Application Scenarios for 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine


Osteoporosis Drug Discovery: Dual Osteoblast/Osteoclast Screening

Research teams investigating bone remodeling disorders can employ 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine as a prototypical 2,6-substituted-3-nitropyridine scaffold for dual osteoblast activation and osteoclast inhibition assays, as claimed in EP 2394993 [1]. The dimorpholino-substituted core provides a starting point for synthesizing focused libraries targeting the osteoporosis pathway described in the patent, a biological profile absent from the mono-morpholino or dichloro analogs [1].

Medicinal Chemistry: Physicochemical Property Optimization

Medicinal chemists seeking to increase hydrogen-bond acceptor count without altering lipophilicity can select this compound as a fragment or intermediate. Its seven hydrogen-bond acceptor sites (vs. five for the mono-morpholino analog) and identical XLogP3 of 0.8 offer a quantitative advantage for tuning solubility while maintaining membrane permeability, a critical consideration in CNS or oral bioavailability programs [1][2].

Synthetic Chemistry: Advanced Building Block for Divergent Derivatization

Process chemists requiring a stable, bis-functionalized pyridine intermediate can procure 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine as a direct replacement for 2,6-dichloro-3-nitropyridine, bypassing the need for subsequent morpholine displacement steps [1]. The nitro group can be reduced to an amine, and both morpholine rings can be further functionalized, enabling rapid library expansion compared to the mono-substituted or dichloro analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.